molecular formula C8H9BN2O2 B15299614 (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid

(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No.: B15299614
M. Wt: 175.98 g/mol
InChI Key: QCPAUAYAVPKIFR-UHFFFAOYSA-N
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Description

(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the Suzuki–Miyaura coupling reaction, which uses boronic acid derivatives and palladium catalysts to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would likely be automated and conducted in reactors designed for efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-6-boronic acid
  • 7-Methylimidazo[1,2-a]pyridine

Comparison: (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group at the 6-position and the methyl group at the 8-position.

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-6-4-7(9(12)13)5-11-3-2-10-8(6)11/h2-5,12-13H,1H3

InChI Key

QCPAUAYAVPKIFR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C=CN=C2C(=C1)C)(O)O

Origin of Product

United States

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